molecular formula C8H8N2O3 B1336988 N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide CAS No. 4720-72-3

N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide

Cat. No. B1336988
CAS RN: 4720-72-3
M. Wt: 180.16 g/mol
InChI Key: GZXSHCHKXXMZQP-UHFFFAOYSA-N
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Description

The compound "N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide" is not directly mentioned in the provided papers. However, the papers discuss various synthetic methods and structural analyses of related compounds, which can offer insights into the synthesis, molecular structure, and chemical properties of similar compounds. For instance, the synthesis of protected syn-3,5-dihydroxy carboxylic esters involves enantioselective catalysis and could provide a framework for the synthesis of complex molecules like N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide .

Synthesis Analysis

The papers describe several synthetic routes for related compounds. For example, the enantioselective synthesis of benzylidene-protected syn-3,5-dihydroxy carboxylate esters is achieved through a combination of Sharpless dihydroxylation and palladium-catalyzed reduction, which could be relevant for the synthesis of N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide . Additionally, the synthesis of 5-hydroxyindole-2-carboxamides involves the conversion of ester intermediates to amides, which may be applicable to the synthesis of similar hydroxy carboxamide compounds .

Molecular Structure Analysis

Structural characterisation is a critical aspect of understanding a compound's properties. The synthesis of N-(ferrocenylmethyl)benzene-carboxamide derivatives and their structural characterization using various NMR techniques and X-ray crystallography provides a methodological example for determining the molecular structure of N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide . Similarly, the confirmation of the molecular structure of 2-aryl 5-hydroxy benzo[d]oxazoles via single crystal X-ray diffraction study could be mirrored in the analysis of the target compound .

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide. However, they do discuss the reactivity of similar compounds. For instance, the isomerization of benzylidene derivatives under acidic or basic conditions could provide insights into the potential reactivity of the benzodioxole ring system in the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are often inferred from its structure and reactivity. The papers provided do not discuss the properties of N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide, but the anti-proliferative effects of 2-aryl 5-hydroxy benzo[d]oxazoles against various cancer cell lines suggest that structurally similar compounds could also exhibit biological activity . This information could be relevant when considering the potential applications of N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide in a biomedical context.

Scientific Research Applications

Metabolic Profiling and Drug Metabolism

N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide, as a part of chemical structures like saracatinib (AZD-0530), has been studied for its metabolic profiling in the context of drug metabolism. Saracatinib, a clinical trial drug developed by AstraZeneca, is known for its dual kinase inhibitory actions, particularly as a Src inhibitor and a Bcr-Abl tyrosine-kinase inhibitor. Its metabolism involves various pathways including hydroxylation, oxidation, reduction, dealkylation, N-oxidation, and ether cleavage, leading to the formation of reactive intermediates. These intermediates, identified using LC-MS/MS in rat liver microsomes, include cyanide adducts and GSH conjugates, which may elucidate the side effects observed in clinical trials. This insight is crucial for understanding drug safety and efficacy (Attwa et al., 2018).

Supramolecular Chemistry and Biomedical Applications

Benzene-1,3,5-tricarboxamide derivatives are extensively used in supramolecular chemistry for their self-assembly into nanometer-sized structures stabilized by hydrogen bonding. These compounds are pivotal in nanotechnology, polymer processing, and various biomedical applications due to their multivalent nature and simple structure. The ability of these derivatives to form rod-like structures has been leveraged in creating advanced materials and therapeutic agents, showcasing the versatility of N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide-related structures in scientific research (Cantekin et al., 2012).

Renewable Resources and Sustainable Chemistry

The synthesis of hydroxymethylfurfural (HMF) from plant biomass represents a significant advancement in sustainable chemistry. HMF is a key platform chemical for producing a wide range of derivatives, including monomers, polymers, fuels, and other functional materials. Research in this area focuses on converting hexose carbohydrates and lignocellulose into HMF, highlighting the potential of N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide and its analogs in fostering renewable resources for the chemical industry. This approach is pivotal for reducing dependency on non-renewable hydrocarbon sources and advancing the development of new generation polymers and biofuels (Chernyshev et al., 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N'-hydroxy-1,3-benzodioxole-5-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c9-8(10-11)5-1-2-6-7(3-5)13-4-12-6/h1-3,11H,4H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXSHCHKXXMZQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10430556
Record name N'-Hydroxy-2H-1,3-benzodioxole-5-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10430556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide

CAS RN

4720-72-3
Record name N-Hydroxy-1,3-benzodioxole-5-carboximidamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N'-Hydroxy-2H-1,3-benzodioxole-5-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10430556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo[1,3]dioxole-5-carboxamidoxime
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